Methacryloxymethyltriethoxysilane
Overview
Description
Methacryloxymethyltriethoxysilane is a type of organofunctional silane that is used in various chemical reactions . It is a methacrylate-modified silane, which means it contains a methacrylate group attached to a silane group .
Synthesis Analysis
Methacryloxymethyltriethoxysilane can be synthesized by nucleophilic substitution reactions starting from chloromethylalkoxysilanes under phase transfer catalysis conditions . The sol-gel reactions of methacryloxymethyltriethoxysilane were followed by using two independent time-resolved spectroscopic methods, IR ATR and NMR, with the aim to optimize their pre-hydrolysis times and consequently their use as precursors for hybrid materials .Molecular Structure Analysis
The molecular formula of Methacryloxymethyltriethoxysilane is C11H22O5Si . Its average mass is 262.375 Da and its monoisotopic mass is 262.123657 Da .Chemical Reactions Analysis
The hydrolysis of methacryloxymethyltriethoxysilane is very fast, while condensation proceeds gradually and is not completely finished within 5 hours . This high reactivity is due to intramolecular interactions .Physical And Chemical Properties Analysis
Methacryloxymethyltriethoxysilane has a density of 1.0±0.1 g/cm3, a boiling point of 255.3±23.0 °C at 760 mmHg, and a flash point of 90.0±18.2 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds .Scientific Research Applications
Hydrolysis and Condensation Reactions
Methacryloxymethyltriethoxysilane (MAMTES) has been studied for its sol-gel reactions. Lavrenčič Štangar et al. (2009) investigated its hydrolysis and condensation as a precursor for hybrid materials. The study found that while hydrolysis of MAMTES is very fast, condensation proceeds gradually, not completely finishing within 5 hours (Lavrenčič Štangar et al., 2009).
Biomedical Applications: GelMA Hydrogels
Gelatin methacryloyl (GelMA) hydrogels, related to methacrylate-modified silanes, are used in biomedical applications due to their biological properties and physical characteristics. Yue et al. (2015) noted that GelMA hydrogels resemble the native extracellular matrix, supporting cell proliferation in scaffolds. These hydrogels can be crosslinked through light irradiation and microfabricated for controlled architectures, useful in tissue engineering and other biomedical applications (Yue et al., 2015).
Dental Applications
MAMTES and related compounds have applications in dentistry. Song et al. (2016) developed a methacrylate-based dental adhesive system, showing its effective use in creating stronger bonds in the oral environment with enhanced mechanical properties (Song et al., 2016).
Tissue Engineering: Crosslinked Gelatin Hydrogels
Li et al. (2017) focused on improving the mechanical properties and degradation resistance of GelMA hydrogels for tissue engineering. Their method increased crosslinking density, enhancing the hydrogels' suitability for long-term implantation (Li et al., 2017).
Organic/Inorganic Nanocomposites
MAMTES and similar compounds are used to create nanocomposites. Ji et al. (2003) reported on using modified mesoporous silica particles with methacrylate ligands to form nanocomposites with improved thermal and mechanical properties (Ji et al., 2003).
Safety And Hazards
properties
IUPAC Name |
triethoxysilylmethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5Si/c1-6-14-17(15-7-2,16-8-3)9-13-11(12)10(4)5/h4,6-9H2,1-3,5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIAQVMNAXPCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](COC(=O)C(=C)C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075399 | |
Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methacryloxymethyltriethoxysilane | |
CAS RN |
5577-72-0 | |
Record name | Methacryloyloxymethyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5577-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, (triethoxysilyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Triethoxysilyl)methyl Methacrylate (stabilized with MEHQ) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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